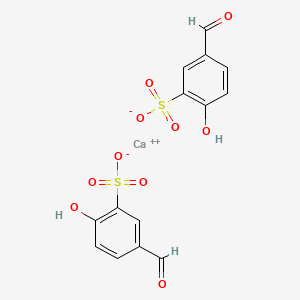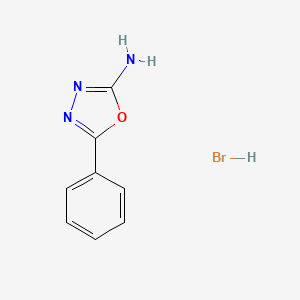
5-Phenyl-1,3,4-oxadiazol-2-amine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,3,4-oxadiazol-2-amine;hydrobromide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine typically involves the reaction of benzaldehyde with semicarbazide hydrochloride in ethanol, followed by refluxing the mixture for 2 hours. The resulting semicarbazone is then dissolved in acetic acid and treated with bromine to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include substituted oxadiazoles, amines, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
5-Phenyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of novel drugs with anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antimicrobial activities.
Biology: It is employed in biological studies to understand its interactions with various enzymes and receptors.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can non-covalently bind to enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), blocking their catalytic sites and inhibiting their activity . This inhibition can lead to various pharmacological effects, including neuroprotection and anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
- 3-Benzyl-5-phenyl-1,3,4-oxadiazol-2(3H)-imine
Uniqueness
5-Phenyl-1,3,4-oxadiazol-2-amine stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry. Additionally, its broad range of biological activities and applications in different scientific fields highlight its significance.
Propiedades
Número CAS |
64779-59-5 |
|---|---|
Fórmula molecular |
C8H8BrN3O |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
5-phenyl-1,3,4-oxadiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H7N3O.BrH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H |
Clave InChI |
NHSDRONMPWQJJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
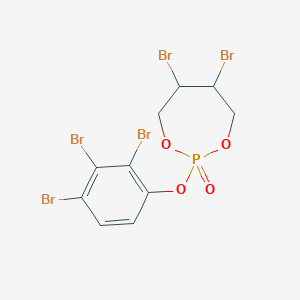


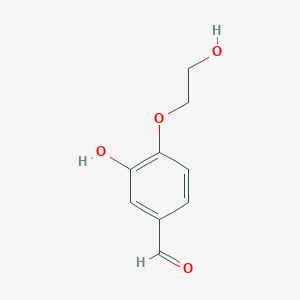
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
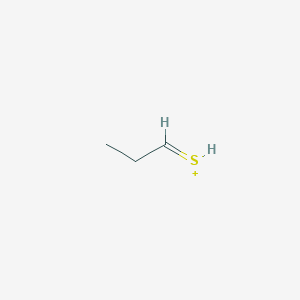



![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)

